Home > Products > Screening Compounds P81677 > 4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid
4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid -

4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid

Catalog Number: EVT-6242457
CAS Number:
Molecular Formula: C23H15BrN2O4
Molecular Weight: 463.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid

Compound Description: This compound, denoted as MBR2 in the study, is a 2,3-disubstituted quinazolin-4(3H)-one derivative. It demonstrated notable antiviral activity against Herpes simplex virus (HSV) and vaccinia virus in vitro [].

Relevance: This compound shares a core quinazolin-4(3H)-one structure with the target compound, 4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid. Both compounds feature substitutions at the 2 and 3 positions of the quinazoline ring and a benzoic acid substituent. The presence of bromine atoms in both structures further highlights their structural similarity [].

CID16020046 ((4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl] benzoic acid)

Compound Description: CID16020046 is identified as a selective antagonist of the G protein-coupled receptor 55 (GPR55) []. This compound exhibited antagonistic effects on LPI-mediated Ca2+ release and extracellular signal-regulated kinases activation in human embryonic kidney (HEK293) cells expressing human GPR55. Furthermore, CID16020046 inhibited LPI-induced wound healing in human lung microvascular endothelial cells and reversed LPI-inhibited platelet aggregation, suggesting a role for GPR55 in platelet and endothelial cell function [].

Relevance: While CID16020046 differs significantly in its core structure from 4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid, both compounds share a crucial structural feature: the presence of a benzoic acid moiety. This shared element could potentially lead to similarities in their binding affinities or interactions with specific targets, despite the differences in their overall structures [].

[4-(6H/bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)phenoxy]acetic acid (1,2-dihydro-1-H/methyl-2-oxo-3H-indol-3-ylidene)hydrazides

Compound Description: This series of compounds (VII1-16) were synthesized and evaluated for their antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities [].

Relevance: These compounds share a common structural element with 4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid: the presence of a quinazolinone ring system substituted at the 2-position with a phenyl ring. This structural similarity suggests they might exhibit comparable biological properties [].

Properties

Product Name

4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid

IUPAC Name

4-[2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

Molecular Formula

C23H15BrN2O4

Molecular Weight

463.3 g/mol

InChI

InChI=1S/C23H15BrN2O4/c24-16-8-11-20(27)15(13-16)7-12-21-25-19-4-2-1-3-18(19)22(28)26(21)17-9-5-14(6-10-17)23(29)30/h1-13,27H,(H,29,30)/b12-7+

InChI Key

TUJPYNUVRDGQQM-KPKJPENVSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.